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Compound of Interest

Compound Name:
2-(6-Chloropyridazin-3-yl)-2-

phenylacetonitrile

Cat. No.: B1588485 Get Quote

An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Introduction
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS 73535-73-6) is a heterocyclic organic

compound featuring a pyridazine ring system substituted with a chloro group and a

phenylacetonitrile moiety. The pyridazine scaffold is a "privileged" structure in medicinal

chemistry, forming the core of numerous compounds with a vast array of pharmacological

activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory,

antimicrobial, and cardiovascular effects.[3][4] As a result, molecules like 2-(6-
Chloropyridazin-3-yl)-2-phenylacetonitrile are of significant interest to researchers and drug

development professionals. They serve as versatile building blocks, or intermediates, for the

synthesis of more complex, biologically active molecules.[5] This guide provides a

comprehensive overview of its known properties, a proposed synthetic pathway based on

established chemical principles, and its potential applications in research and development.

Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and

analytical characterization. The data, primarily sourced from chemical supplier catalogues, are

summarized below.
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Property Value Reference(s)

CAS Number 73535-73-6 [5][6][7]

Molecular Formula C₁₂H₈ClN₃ [5][6][7]

Molecular Weight 229.67 g/mol [5][6][7]

Appearance Solid (Form not specified) [N/A]

Melting Point 128-130 °C [5]

Boiling Point (Est.) 423.4 °C at 760 mmHg [5]

Density (Est.) 1.291 g/cm³ [5]

Polar Surface Area (PSA) 49.6 Å² [5]

LogP (XLogP3) 2.785 [5]

Storage Conditions Inert atmosphere, 2-8°C [8]

Primary Category Bulk Drug Intermediate [5]

Proposed Synthesis and Methodology
While a specific, peer-reviewed synthesis protocol for 2-(6-Chloropyridazin-3-yl)-2-
phenylacetonitrile is not prominently available in the literature, a highly plausible and

scientifically sound method can be derived from analogous reactions. The core transformation

is a nucleophilic substitution involving the deprotonation of phenylacetonitrile to form a

carbanion, which then attacks an electrophilic chloropyridazine.

The proposed reaction involves the arylation of phenylacetonitrile with 3,6-dichloropyridazine.

The acidity of the benzylic proton in phenylacetonitrile (pKa ≈ 22 in DMSO) necessitates the

use of a strong, non-nucleophilic base to generate the corresponding anion. Sodium amide

(NaNH₂) is a common and effective choice for this transformation in an anhydrous aprotic

solvent like toluene or DMF.[9]

Causality of Experimental Design:
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Reactants: Phenylacetonitrile serves as the nucleophile precursor. 3,6-Dichloropyridazine is

the electrophilic aryl source. The two chlorine atoms on the pyridazine ring are electronically

distinct, but substitution is expected to occur at the 3-position, directed by the electronics of

the diazine system.

Base Selection: A strong base like sodium amide is required to quantitatively deprotonate

phenylacetonitrile. Weaker bases like hydroxides or carbonates would be ineffective.

Solvent: Anhydrous aprotic solvents like toluene are ideal. They are unreactive towards the

strong base and can facilitate the reaction, often at slightly elevated temperatures to ensure

completion.

Workup: The reaction is quenched with water or a mild acid to neutralize the remaining base

and any anionic species. An acidic wash during extraction ensures that the final product is

neutral and free of basic impurities before purification.

Step-by-Step Proposed Experimental Protocol:
Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic

stirrer, a dropping funnel, a thermometer, and a condenser under a nitrogen or argon

atmosphere.

Base Suspension: Charge the flask with powdered sodium amide (1.2 equivalents) and

anhydrous toluene.

Carbanion Formation: Dissolve phenylacetonitrile (1.0 equivalent) and 3,6-dichloropyridazine

(1.1 equivalents) in anhydrous toluene. Add this solution dropwise to the stirred suspension

of sodium amide at a controlled temperature of 15-30°C.

Reaction: After the addition is complete, allow the reaction to stir at the same temperature for

2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). Gentle heating to 40-

50°C may be required to drive the reaction to completion.

Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow

addition of water.
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Extraction & Neutralization: Transfer the mixture to a separatory funnel. Add more toluene

and water. Separate the organic layer. Wash the organic layer sequentially with water and

brine. To remove any unreacted basic starting materials, a wash with dilute HCl could be

performed, followed by another water wash.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography

on silica gel to yield the pure 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.

Synthesis Workflow Diagram
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Caption: Proposed synthesis workflow for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.
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Chemical Reactivity and Potential Applications
As an intermediate, the primary value of this compound lies in its potential for further chemical

modification. The structure contains two key reactive sites: the nitrile group and the chlorine

atom on the pyridazine ring.

Reactivity at the 6-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic

substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This position is

the most synthetically valuable handle on the molecule. It allows for the introduction of

diverse functional groups, enabling the creation of a library of derivatives for structure-activity

relationship (SAR) studies. For example, coupling with amines, thiols, or alcohols can yield

new substituted pyridazines. Suzuki, Stille, or Buchwald-Hartwig coupling reactions could be

employed to form new carbon-carbon or carbon-nitrogen bonds.

Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a

primary amide, or reduced to a primary amine. These transformations allow for significant

structural modifications, converting the intermediate into different classes of compounds with

potentially new biological activities.

Given its classification as a "Bulk Drug Intermediate," this compound is likely a precursor for

developing active pharmaceutical ingredients (APIs) targeting a range of diseases. The

pyridazine core is associated with a wide spectrum of biological activities, including roles as

kinase inhibitors in oncology and as anti-inflammatory or antimicrobial agents.[3][4]

Logical Relationship in Drug Discovery
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Caption: Role of the title compound as an intermediate in a typical drug discovery workflow.

Conclusion
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2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile is a valuable chemical intermediate,

strategically designed for use in medicinal chemistry and drug discovery. Its key features—a

privileged pyridazine core and a reactive chlorine handle—make it an ideal starting point for the

synthesis of diverse molecular libraries. While detailed public data on its specific biological

targets are scarce, its structural motifs are strongly indicative of its utility in developing novel

therapeutics. The proposed synthesis provides a robust and logical pathway for its preparation,

enabling further research into its potential as a cornerstone for the next generation of

pyridazine-based pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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